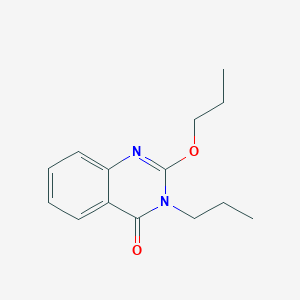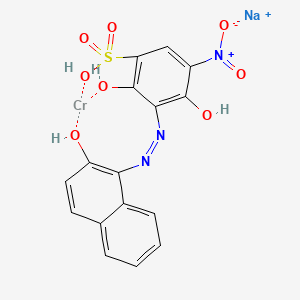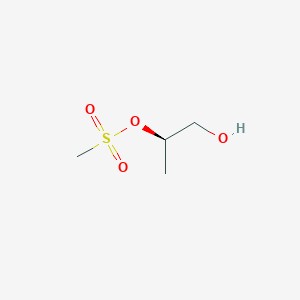
1,2-Propanediol, 2-methanesulfonate, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 2-methanesulfonate, (2R)- typically involves the reaction of 1,2-propanediol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2-propanediol, the precursor to 1,2-Propanediol, 2-methanesulfonate, (2R)-, can be achieved through the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide) . Alternative sustainable routes include glycerol hydrogenolysis and biotechnological methods, which are gaining popularity due to their lower energy consumption and reduced carbon footprint .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 2-methanesulfonate, (2R)- can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1,2-propanediol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of 1,2-propanediol.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: The primary product is 1,2-propanediol.
Scientific Research Applications
1,2-Propanediol, 2-methanesulfonate, (2R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 2-methanesulfonate, (2R)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: A precursor to 1,2-Propanediol, 2-methanesulfonate, (2R)-, commonly used in antifreeze and as a solvent.
2-Methyl-1,3-propanediol: A biodegradable glycol used in polymer and coating applications.
1,3-Propanediol: Used in the production of polytrimethylene terephthalate (PTT) and other polymers.
Uniqueness
1,2-Propanediol, 2-methanesulfonate, (2R)- is unique due to its specific methanesulfonate functional group, which imparts distinct reactivity and solubility properties. This makes it valuable in specialized chemical syntheses and industrial applications .
Properties
CAS No. |
80549-03-7 |
|---|---|
Molecular Formula |
C4H10O4S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
[(2R)-1-hydroxypropan-2-yl] methanesulfonate |
InChI |
InChI=1S/C4H10O4S/c1-4(3-5)8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
AHTOKBNEPGPRHL-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CO)OS(=O)(=O)C |
Canonical SMILES |
CC(CO)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


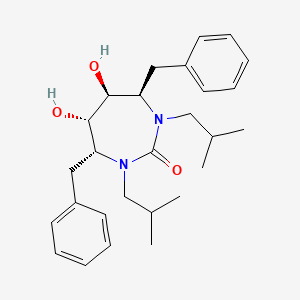
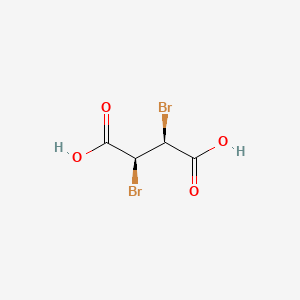



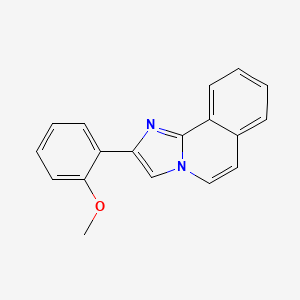

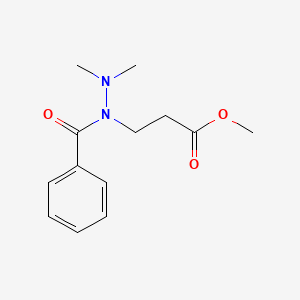
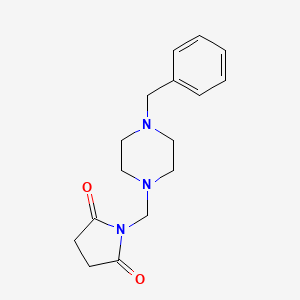
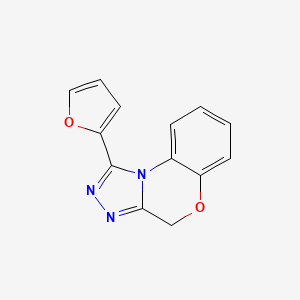
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)
